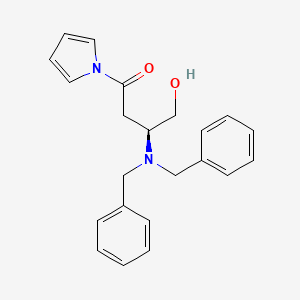
Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate is an organic compound with a unique structure that combines a prop-1-en-2-yl group and a 2,6,6-trimethylcyclohex-1-en-1-yl group through a carbonate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-ol with prop-1-en-2-yl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques .
化学反応の分析
Types of Reactions
Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or ethers.
科学的研究の応用
Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antiparkinsonian effects.
Medicine: Explored for its potential therapeutic properties, particularly in neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Prop-2-en-1-one based compounds: These compounds share a similar structural motif and exhibit comparable chemical properties.
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Another compound with a similar cyclohexenyl group but different functional groups.
(5R,6R)-3,6-Dimethyl-5-(prop-1-en-2-yl)-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one: Shares the prop-1-en-2-yl group but has a different core structure.
Uniqueness
Its carbonate linkage and the presence of both prop-1-en-2-yl and 2,6,6-trimethylcyclohex-1-en-1-yl groups make it a versatile compound in various chemical transformations and applications .
特性
CAS番号 |
812639-01-3 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC名 |
prop-1-en-2-yl (2,6,6-trimethylcyclohexen-1-yl) carbonate |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-12(14)16-11-10(3)7-6-8-13(11,4)5/h1,6-8H2,2-5H3 |
InChIキー |
MZYJONISEJANFG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)OC(=O)OC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


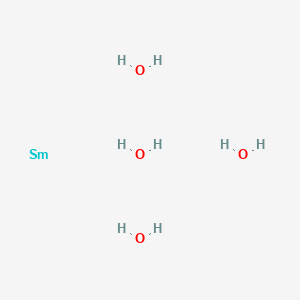
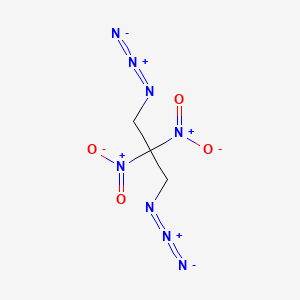

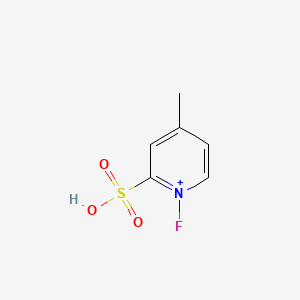
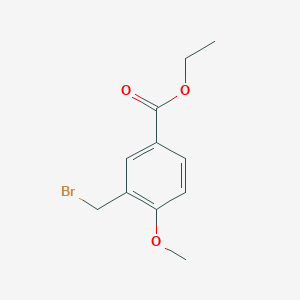
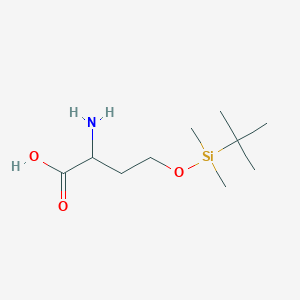

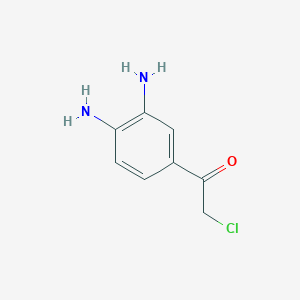
![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)



![Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride](/img/structure/B12514467.png)
